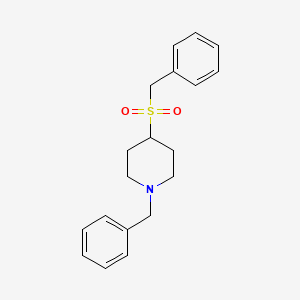

1-Benzyl-4-benzylsulfonylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-benzylsulfonylpiperidine (BBP) is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBP is a small molecule that contains both a benzyl and a benzylsulfonyl group, which makes it an attractive target for drug development.

Scientific Research Applications

Oligosaccharide Synthesis

Recent advancements in the synthesis of acidic and zwitterionic polysaccharides derive from the use of sulfonium ion-based activators, including the 1-benzenesulfinylpiperidine system. These activators have been shown to efficiently promote glycosylations using inreactive 1-thioglycosides, facilitating the assembly of complex oligosaccharide structures. This approach is particularly noteworthy for its application in the synthesis of bacterial polysaccharides, leveraging the stability of thioglycosides under diverse reaction conditions (L. J. V. D. Bos et al., 2007).

Novel Antidepressant Metabolism

The metabolism of Lu AA21004, a novel antidepressant, involves oxidative pathways leading to various metabolites, including a benzylic alcohol further oxidized to a benzoic acid derivative. This study highlights the enzymatic pathways involved in the drug's metabolism, providing insights into its pharmacokinetics and the role of CYP enzymes in the oxidative metabolism of pharmaceutical compounds (Mette G. Hvenegaard et al., 2012).

Ionic Liquid Catalysis

Research on the synthesis of 1,2,4,5-tetrasubstituted imidazoles has introduced novel ionic liquids as dual hydrogen-bond donors, significantly enhancing the efficiency of this synthetic route. This work exemplifies the innovative use of ionic liquids in catalysis, offering a solvent-free, environmentally friendly approach to synthesizing heterocyclic compounds (M. Zolfigol et al., 2013).

Inhibition of Carbonic Anhydrase

The synthesis of acridine and bis acridine sulfonamides has been explored for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These compounds exhibit significant potential as inhibitors, demonstrating the therapeutic applications of sulfonamide derivatives in the modulation of enzymatic activity. This research offers a foundation for the development of new treatments targeting carbonic anhydrases (Ramazan Ulus et al., 2013).

Sulfonamide Derivatives Synthesis

The study on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives underlines the potential of electrochemical methods in the regioselective synthesis of sulfonamide compounds. This approach avoids the use of toxic reagents, highlighting the role of green chemistry principles in the development of novel synthetic routes (Mahnaz Sharafi-kolkeshvandi et al., 2016).

properties

IUPAC Name |

1-benzyl-4-benzylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-23(22,16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFWQCRPRWHAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-benzylsulfonylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)